A Technical Guide to the Spectroscopic Characterization of 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4-amine
A Technical Guide to the Spectroscopic Characterization of 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4-amine
This document provides an in-depth technical guide for the spectroscopic characterization of 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4-amine (Molecular Formula: C₆H₇N₅), a heterocyclic compound of significant interest within medicinal chemistry and drug discovery programs. Given that detailed experimental spectra for this specific molecule are not widely published, this guide establishes a framework based on high-fidelity predicted data, validated by established spectroscopic principles and data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required for its unambiguous structural elucidation.
The structural confirmation of a novel or synthesized compound is a cornerstone of chemical research, ensuring its identity and purity before further investigation. A multi-technique approach is paramount, where each spectroscopic method provides a unique and complementary piece of the structural puzzle. This guide will detail the roles of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy in this process.
Caption: General workflow for compound characterization.
Mass Spectrometry: The Foundational Verification
Expertise & Experience: Mass spectrometry serves as the initial and most critical checkpoint in structural analysis. Its primary function is to determine the molecular weight of the analyte with high precision. This allows for the confirmation of the elemental composition, immediately validating that the correct molecule has been synthesized. For a compound like 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4-amine, which is polar and non-volatile, Electrospray Ionization (ESI) is the technique of choice. ESI is a "soft" ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear and direct measurement of the molecular mass.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an ESI source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range that encompasses the expected molecular ion (e.g., m/z 50-500).
-
Data Analysis: Identify the monoisotopic mass of the most abundant peak, which should correspond to the [M+H]⁺ adduct. Compare this experimentally determined mass to the theoretical exact mass calculated from the molecular formula. The high mass accuracy (typically < 5 ppm) of HRMS provides strong confidence in the elemental formula.[1]
Data Analysis and Interpretation
The molecular formula C₆H₇N₅ yields a theoretical monoisotopic mass of 149.07014 Da. The following table summarizes the predicted m/z values for common adducts that would be observed in an ESI-MS experiment.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 150.07742 |
| [M+Na]⁺ | 172.05936 |
| [M+K]⁺ | 188.03330 |
| [M+NH₄]⁺ | 167.10396 |
| Data sourced from PubChemLite predictions.[2] |
Trustworthiness: The observation of a prominent ion at m/z 150.0774 ± 0.0007 (for a 5 ppm mass accuracy) provides high-confidence validation of the compound's elemental composition. Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion could further support the structure by revealing characteristic fragmentation patterns, such as the loss of small neutral molecules like HCN or N₂, which is a known fragmentation pathway for pyrazole-containing heterocycles.[3]
NMR Spectroscopy: Mapping the Atomic Connectivity
Expertise & Experience: While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule. For 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4-amine, NMR is crucial for definitively establishing the position of the methyl group and confirming the substitution pattern on the fused ring system, distinguishing it from potential isomers.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar solvent capable of dissolving many heterocyclic compounds and, importantly, allows for the observation of exchangeable protons like those of the amine (-NH₂) group.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[4]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering approximately 0-12 ppm, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (or a higher number of scans) is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) H-C correlations.
Predicted Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4-amine in DMSO-d₆. These predictions are based on the analysis of its electronic structure and comparison with related pyrazolopyridazine and pyrazolopyrimidine systems.[5][6]
Table 1: Predicted ¹H NMR Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~ 8.5 - 8.8 | Singlet | 1H | H-C7 (pyridazine) | Located on the electron-deficient pyridazine ring, resulting in significant deshielding (downfield shift). |
| 2 | ~ 8.0 - 8.2 | Singlet | 1H | H-C3 (pyrazole) | Aromatic proton on the pyrazole ring, typically observed in this region. |
| 3 | ~ 6.5 - 7.5 | Broad Singlet | 2H | -NH₂ | Exchangeable protons of the primary amine; chemical shift is concentration and temperature-dependent. |
| 4 | ~ 4.0 - 4.2 | Singlet | 3H | N-CH₃ | Methyl group attached to a nitrogen atom of the pyrazole ring. |
Table 2: Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 - 162 | C4 | Carbon bearing the amine group, significantly influenced by the nitrogen atom. |
| ~ 150 - 155 | C7a | Quaternary carbon at the fusion of the two rings. |
| ~ 145 - 150 | C5 | Quaternary carbon of the pyridazine ring, adjacent to two nitrogen atoms. |
| ~ 132 - 138 | C3 | Protonated carbon of the pyrazole ring. |
| ~ 128 - 132 | C7 | Protonated carbon of the pyridazine ring. |
| ~ 105 - 110 | C3a | Quaternary carbon at the fusion of the two rings, adjacent to the N-methyl group. |
| ~ 35 - 40 | N-CH₃ | Methyl carbon attached to a nitrogen atom. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique "fingerprint." For this molecule, IR is essential to confirm the presence of the amine (N-H) and the aromatic (C-H, C=C, C=N) functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.
Predicted IR Data and Interpretation
The following table lists the expected characteristic IR absorption bands for 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4-amine.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 (doublet) | N-H symmetric & asymmetric stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H (pyrazole, pyridazine) |
| 2980 - 2850 | C-H stretch | Aliphatic C-H (N-CH₃) |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1620 - 1450 | C=N and C=C ring stretch | Aromatic Rings |
Trustworthiness: The presence of a distinct doublet in the 3450-3300 cm⁻¹ region is a strong indicator of the primary amine group.[7] The combination of aromatic and aliphatic C-H stretching bands, along with the complex fingerprint region (1620-1450 cm⁻¹) characteristic of the fused heterocyclic core, provides a robust validation of the key functional groups.
Integrated Structural Elucidation
The true power of spectroscopic analysis lies in the integration of data from all three techniques. The workflow below illustrates how the information is synergistically combined to achieve an unambiguous structure confirmation.
Caption: Logical flow for integrating multi-spectroscopic data.
Conclusion
The structural elucidation of 1-methyl-1H-pyrazolo[3,4-d]pyridazin-4-amine requires a coordinated analytical approach. Mass spectrometry first validates the elemental formula (C₆H₇N₅) by providing an accurate molecular weight. Infrared spectroscopy then confirms the presence of essential functional groups, namely the primary amine and the aromatic heterocyclic core. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of atomic connectivity, confirming the substitution pattern and distinguishing the target molecule from any isomers. By integrating the data from these three powerful techniques, researchers can achieve an unambiguous and confident characterization of the molecular structure, a critical step for any professional in drug discovery and development.
References
-
Abdel Reheim, M. A. M., & Baker, S. M. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]. Chemistry Central Journal. Available at: [Link]
-
El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
- Kaji, K., & Kuzuya, M. (1976). Synthesis of Pyrazolo(3,4-D)pyridazines From 5-(1-Methylhydrazino)pyridazines by Means of the Vilsmeier-Haack Reaction. Chemical and Pharmaceutical Bulletin.
-
Gomha, S. M., et al. (2019). Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. ACS Omega. Available at: [Link]
-
Zhao, D., et al. (2021). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis, and biological evaluation. Semantic Scholar. Available at: [Link]
-
PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. Available at: [Link]
-
Saleh, T. S., et al. (2018). Mg–Al hydrotalcite as an efficient catalyst for microwave assisted regioselective 1,3-dipolar cycloaddition of nitrilimines with the enaminone derivatives: A green protocol. ResearchGate. Available at: [Link]
-
PubChemLite. 1-methyl-1h-pyrazolo[3,4-d]pyridazin-4-amine. PubChemLite. Available at: [Link]
-
Sirous, H., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]
-
NIST. 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST WebBook. Available at: [Link]
-
Pan, J., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]
-
PubChem. 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. Available at: [Link]
-
R-R, J., et al. (2014). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Semantic Scholar. Available at: [Link]
-
SpectraBase. 1H-pyrazolo[3,4-d]pyrimidin-4-amine, N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methylphenyl)-. SpectraBase. Available at: [Link]
-
Abdelhafez, O. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. CORE. Available at: [Link]
-
Valdés-Martínez, J., et al. (2014). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ResearchGate. Available at: [Link]
-
Sirous, H., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]
-
El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
Borges, E., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - 1-methyl-1h-pyrazolo[3,4-d]pyridazin-4-amine (C6H7N5) [pubchemlite.lcsb.uni.lu]
- 3. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 4. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
